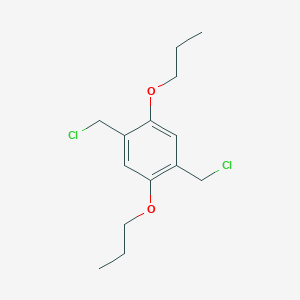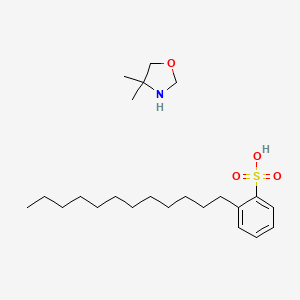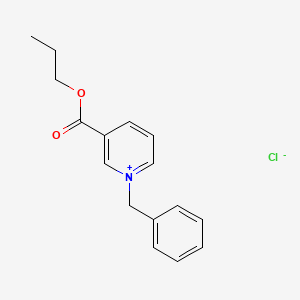![molecular formula C19H18N4O5 B14468643 N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide CAS No. 69924-45-4](/img/structure/B14468643.png)
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable propyl halide.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the indole derivative with the nitrated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to study the role of indole derivatives in various biochemical pathways and cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, including kinases, G-protein coupled receptors, and ion channels. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide can be compared with other indole derivatives, such as:
N-(3-Indolylmethyl)-3,5-dinitrobenzamide: Similar structure but with a different alkyl chain length.
N-(3-Methyl-1H-indol-1-yl)-3,5-dinitrobenzamide: Lacks the propyl chain, which may affect its biological activity and solubility.
N-(3-Indolylmethyl)-3,5-diaminobenzamide: Contains amino groups instead of nitro groups, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the indole moiety, propyl chain, and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69924-45-4 |
|---|---|
Molecular Formula |
C19H18N4O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(3-methylindol-1-yl)propyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18N4O5/c1-13-12-21(18-6-3-2-5-17(13)18)8-4-7-20-19(24)14-9-15(22(25)26)11-16(10-14)23(27)28/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,20,24) |
InChI Key |
WCWRXJVFMSRLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
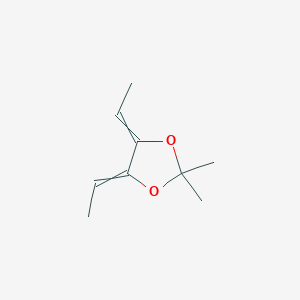
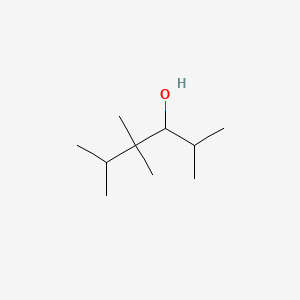
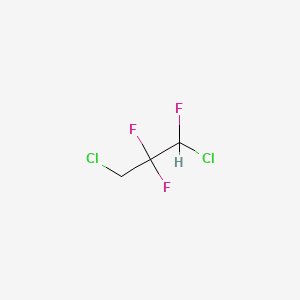
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
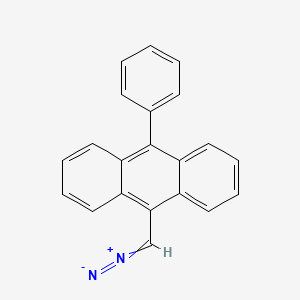

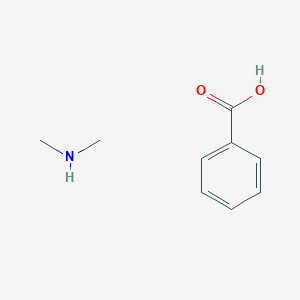
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
